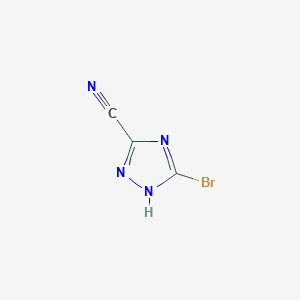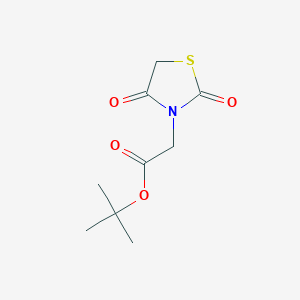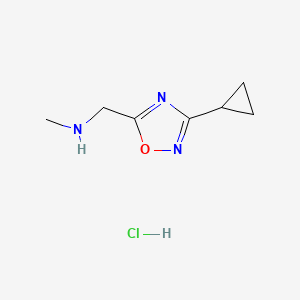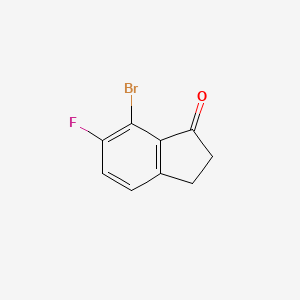
7-Bromo-6-fluoro-1-indanone
Descripción general
Descripción
7-Bromo-6-fluoro-1-indanone is a chemical compound . It is used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 1-indanones, including 7-Bromo-6-fluoro-1-indanone, has been extensively studied . Various methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, and more . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can produce 1-indanone derivatives .Molecular Structure Analysis
The molecular formula of 7-Bromo-6-fluoro-1-indanone is C9H6BrFO . The average mass is 229.046 Da and the monoisotopic mass is 227.958603 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-indanones have been studied . For instance, 1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has a molar refractivity of 38.6±0.3 cm3 .Aplicaciones Científicas De Investigación
Antitumor Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Indanone derivatives have been synthesized and evaluated as potential antitumor agents . These compounds were tested against four tumor cells (HELA, HT-29, A549, and HepG2) through MTT assays .
- Methods of Application: The compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation .
- Results: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Broad Biological Activity
- Scientific Field: Organic Chemistry
- Application Summary: 1-Indanones have a broad range of biological activity and have been used in medicine, agriculture, and in natural products synthesis .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc. as starting materials, have been performed .
- Results: 1-Indanone derivatives have shown potential as antiviral and antibacterial agents, anticancer drugs, pharmaceuticals used in Alzheimer’s disease treatment, cardiovascular drugs, and as insecticides, fungicides, herbicides .
Anti-Hepatocellular Carcinoma Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: An aurone derivative, HJ-1, was isolated from Coreopsis tinctoria and showed potential anti-hepatocellular carcinoma activity .
- Methods of Application: Seventy-five compounds were synthesized via bioisostere and scaffold hopping strategy, and then submitted to the inhibitory activities evaluation against four tumor cells (HELA, HT-29, A549 and HepG2) through MTT assays .
- Results: Thirty compounds showed moderate to good antitumor activity. Among them, five compounds had achieved a comparable efficiency to the positive control DOX (Doxorubicin) against HT-29 cell lines .
Treatment of Neurodegenerative Diseases
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 1-Indanone derivatives have been used in the treatment of neurodegenerative diseases .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
- Results: These compounds have shown potential as pharmaceuticals used in the Alzheimer’s disease treatment .
Antiviral and Antibacterial Agents
- Scientific Field: Pharmaceutical Sciences
- Application Summary: 1-Indanone derivatives have shown potential as antiviral and antibacterial agents .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
- Results: These compounds have shown potential as antiviral and antibacterial agents .
Insecticides, Fungicides, Herbicides
- Scientific Field: Agricultural Chemistry
- Application Summary: 1-Indanone derivatives have been used as effective insecticides, fungicides, and herbicides .
- Methods of Application: Various synthetic methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols etc. as starting materials, have been performed .
- Results: These compounds have shown potential as insecticides, fungicides, herbicides .
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWJFHDXZQXBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-fluoro-1-indanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



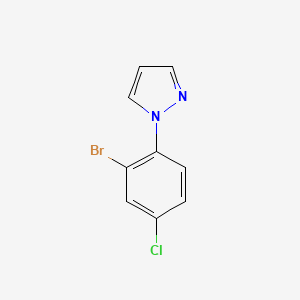
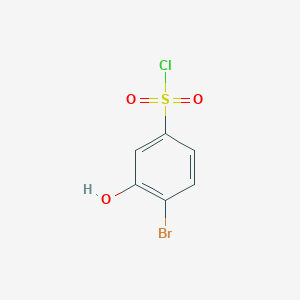
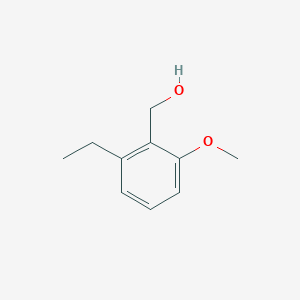
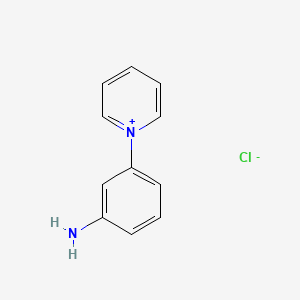
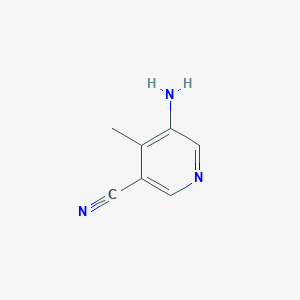
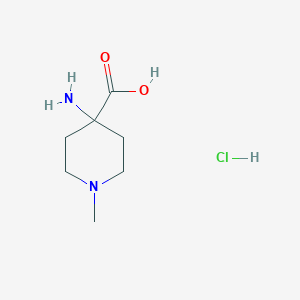
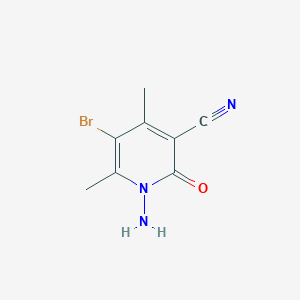
![2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile](/img/structure/B1380881.png)
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)
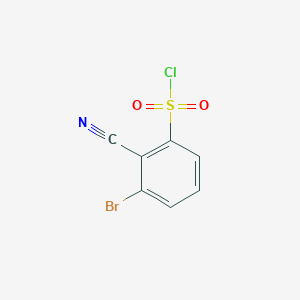
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
